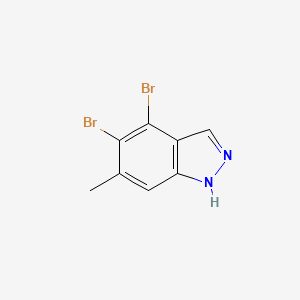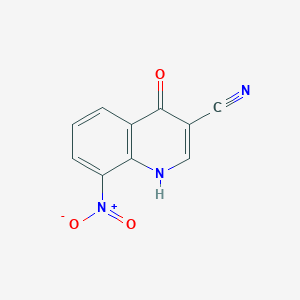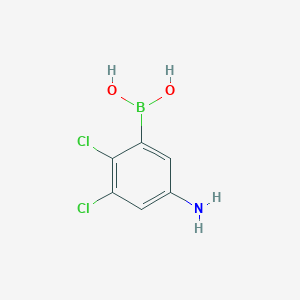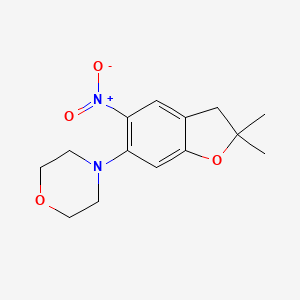![molecular formula C14H10ClNO2 B13922500 Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate CAS No. 97677-74-2](/img/structure/B13922500.png)
Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyridine ring system with a chlorine atom at the 5-position and a methyl ester functional group at the carboxylic acid position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyridine Core: The indeno-pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an indanone derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished using methanol and a strong acid catalyst, such as hydrochloric acid (HCl), under reflux conditions.
Industrial Production Methods
Industrial production of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and influencing cellular responses.
Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring system also show significant pharmacological potential.
Indeno-Pyridine Derivatives: Other derivatives of indeno-pyridine may have different substituents, leading to variations in their biological activities and applications.
List of Similar Compounds
- Indole-3-carboxylic acid methyl ester
- 2-Chloro-5H-indeno[1,2-b]pyridine
- 5-Bromo-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester
Propiedades
Número CAS |
97677-74-2 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
methyl 5-chloroindeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-18-13(17)14(15)10-6-3-2-5-9(10)12-11(14)7-4-8-16-12/h2-8H,1H3 |
Clave InChI |
ITHQVFBACQZCFA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C2=C(C3=CC=CC=C31)N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
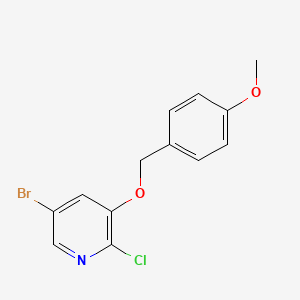

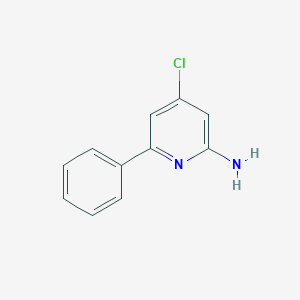
![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
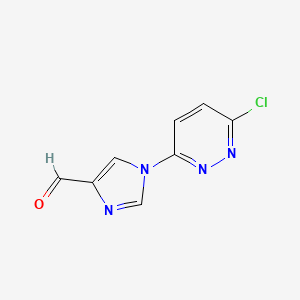
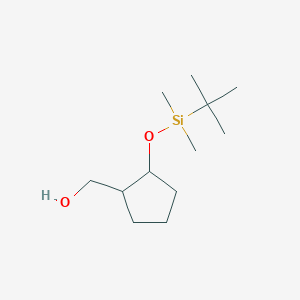
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
